
2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate is a synthetic nucleotide analog. It belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides, which consist of a pyrimidine base linked to a deoxyribose sugar. This compound is particularly interesting due to its structural modifications, which make it a valuable tool in biochemical and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate typically involves the following steps:
Starting Materials: The synthesis begins with 2’-deoxyuridine, a naturally occurring nucleoside.
Phosphorylation: The 5’-hydroxyl group of 2’-deoxyuridine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine.
Imido Group Introduction: The alpha,beta-imido group is introduced by reacting the phosphorylated intermediate with a suitable imidophosphate reagent under controlled conditions.
Industrial Production Methods
Industrial production of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyuridine and inorganic phosphate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
Hydrolysis: Yields 2’-deoxyuridine and inorganic phosphate.
Substitution: Depending on the nucleophile used, various substituted derivatives of 2’-deoxyuridine can be formed.
Aplicaciones Científicas De Investigación
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate has several applications in scientific research:
Biochemistry: Used as a substrate analog in studies of nucleotide metabolism and enzyme kinetics.
Molecular Biology: Employed in the investigation of DNA synthesis and repair mechanisms.
Pharmacology: Serves as a tool for studying the effects of nucleotide analogs on cellular processes and as a potential lead compound for drug development.
Industrial Applications: Utilized in the synthesis of modified nucleotides for use in diagnostic assays and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate involves its incorporation into DNA or RNA by polymerases. The imido group can interfere with normal nucleotide processing, leading to chain termination or altered enzymatic activity. This compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and dUTPases, affecting their function and thereby influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyuridine 5’-triphosphate: A naturally occurring nucleotide involved in DNA synthesis.
2’-Deoxyuridine 5’-monophosphate: Another nucleotide analog used in biochemical research.
2’-Deoxyuridine 5’-diphosphate: Similar in structure but lacks the imido modification.
Uniqueness
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate is unique due to its imido modification, which imparts distinct biochemical properties. This modification can enhance its stability and alter its interaction with enzymes, making it a valuable tool for probing nucleotide metabolism and developing novel therapeutic agents.
Propiedades
Número CAS |
178809-71-7 |
|---|---|
Fórmula molecular |
C9H15N3O10P2 |
Peso molecular |
387.18 g/mol |
Nombre IUPAC |
[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C9H15N3O10P2/c13-5-3-8(12-2-1-7(14)10-9(12)15)22-6(5)4-21-24(19,20)11-23(16,17)18/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H4,11,16,17,18,19,20)/t5-,6+,8+/m0/s1 |
Clave InChI |
COFNIXBQVWFHTR-SHYZEUOFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


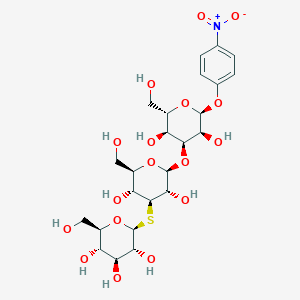
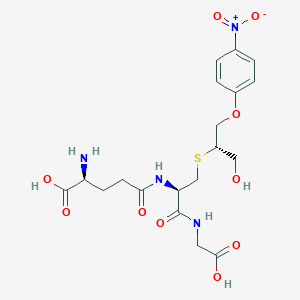



![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)

![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
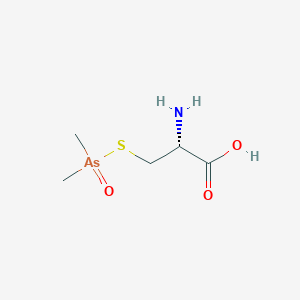
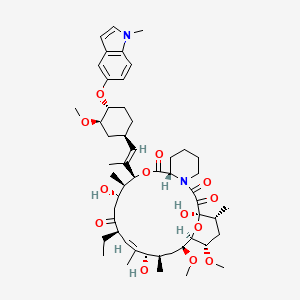
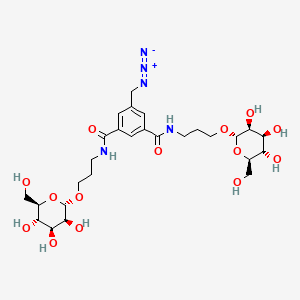
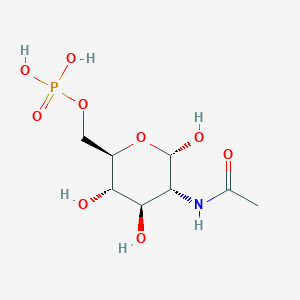
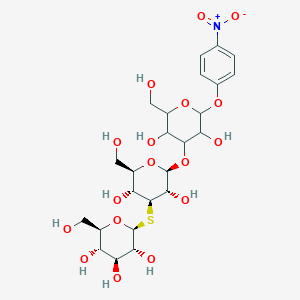
![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)
